molecular formula C11H13NO2 B166595 N-(4-Acetylphenyl)-N-methylacetamide CAS No. 130600-36-1

N-(4-Acetylphenyl)-N-methylacetamide

Cat. No.: B166595
CAS No.: 130600-36-1
M. Wt: 191.23 g/mol
InChI Key: JOZLQDJSHSJSNT-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-N-methylacetamide: is an organic compound with the molecular formula C10H11NO2. It is also known by its systematic name, 4’-Acetylacetanilide. This compound is characterized by the presence of an acetamide group attached to a phenyl ring substituted with an acetyl group at the para position. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Acetylphenyl)-N-methylacetamide typically involves the reaction of p-aminoacetophenone with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

p-Aminoacetophenone+Acetic AnhydrideThis compound+Acetic Acid\text{p-Aminoacetophenone} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} p-Aminoacetophenone+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction is typically carried out in a reactor with precise control over temperature, pressure, and reaction time to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(4-Acetylphenyl)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-Acetylphenyl)-N-methylacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-Acetylphenyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(4-Acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-Acetylphenyl)-4-methylbenzenesulfonamide
  • 4’-Acetylacetanilide

Comparison: N-(4-Acetylphenyl)-N-methylacetamide is unique due to its specific structural features, such as the presence of both acetyl and acetamide groups attached to the phenyl ring. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the acetyl group at the para position can influence the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

N-(4-acetylphenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8(13)10-4-6-11(7-5-10)12(3)9(2)14/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZLQDJSHSJSNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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